

Technical Support Center: Dehydration of Barium Bromide Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium bromide**

Cat. No.: **B227244**

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the dehydration of **barium bromide** dihydrate ($\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$) to its anhydrous form (BaBr_2).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the dehydration of **barium bromide** dihydrate?

The dehydration process involves heating **barium bromide** dihydrate to remove the two molecules of water of crystallization, yielding the anhydrous salt. This is a common method for preparing anhydrous salts from their hydrated forms.

Q2: At what temperature does **barium bromide** dihydrate convert to its anhydrous form?

Heating **barium bromide** dihydrate to 120 °C is sufficient to produce the anhydrous salt.[\[1\]](#)[\[2\]](#) [\[3\]](#) Some sources indicate that the material begins to lose its water of hydration and decomposes at 75 °C.[\[4\]](#)

Q3: What are the key physical properties of the dihydrate and anhydrous forms?

A summary of the key properties is provided in the table below.

Q4: Is anhydrous **barium bromide** hygroscopic?

Yes, anhydrous **barium bromide** is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[\[5\]](#)[\[6\]](#) Therefore, it must be handled and stored in dry conditions.

Q5: What are the primary safety concerns when handling **barium bromide**?

Barium bromide, like other water-soluble barium salts, is toxic if ingested or inhaled.[\[2\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[\[7\]](#)[\[8\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[5\]](#)[\[8\]](#)

Data Presentation

Table 1: Physical and Chemical Properties of **Barium Bromide** Forms

Property	Barium Bromide Dihydrate ($\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$)	Barium Bromide Anhydrous (BaBr_2)
Molar Mass	333.17 g/mol [9] [10]	297.14 g/mol
Appearance	White crystalline solid/powder [4] [6]	White solid [2] [3]
Density	3.58 g/cm ³ [2] [6]	4.78 g/cm ³ [2]
Melting Point	75 °C (decomposes, loses H_2O) [4]	857 °C [3]
Boiling Point	120 °C [4] [11]	1835 °C [2] [3]
Solubility in Water	Very soluble [6] [12]	Soluble [2] [3]

Experimental Protocols

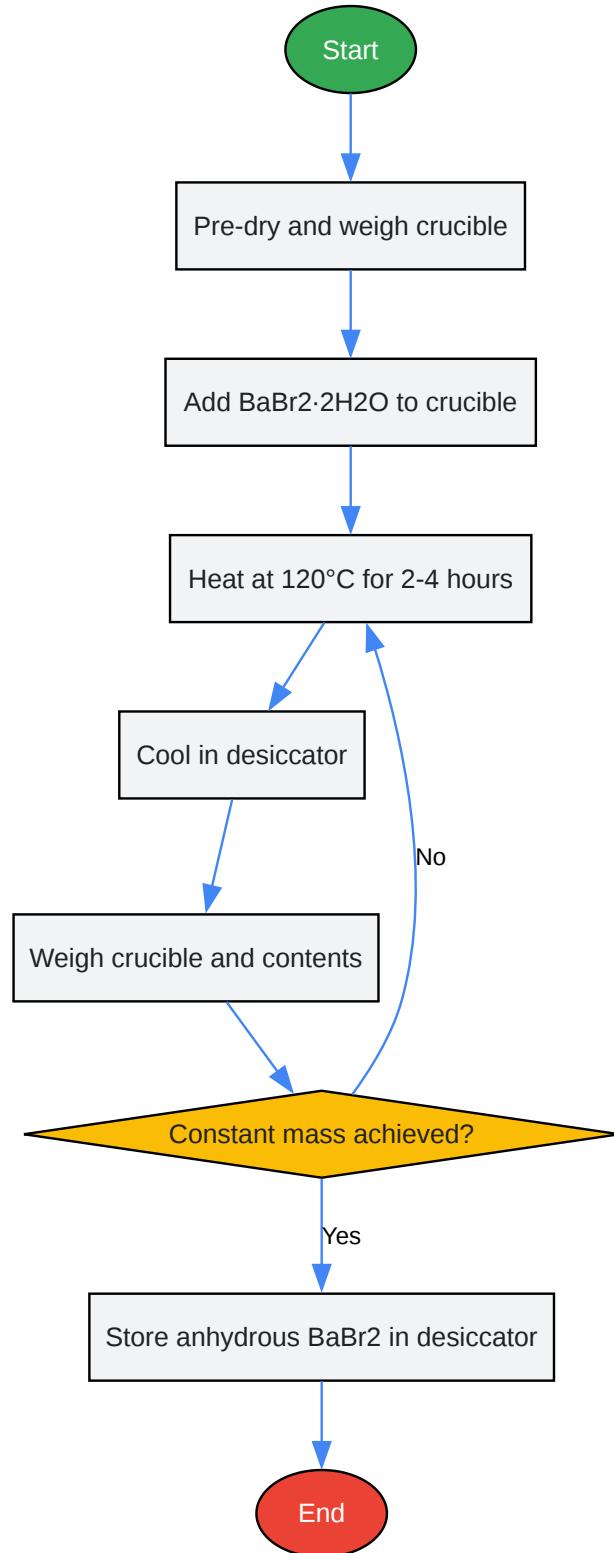
Protocol 1: Dehydration of **Barium Bromide** Dihydrate

Objective: To prepare anhydrous **barium bromide** from **barium bromide** dihydrate.

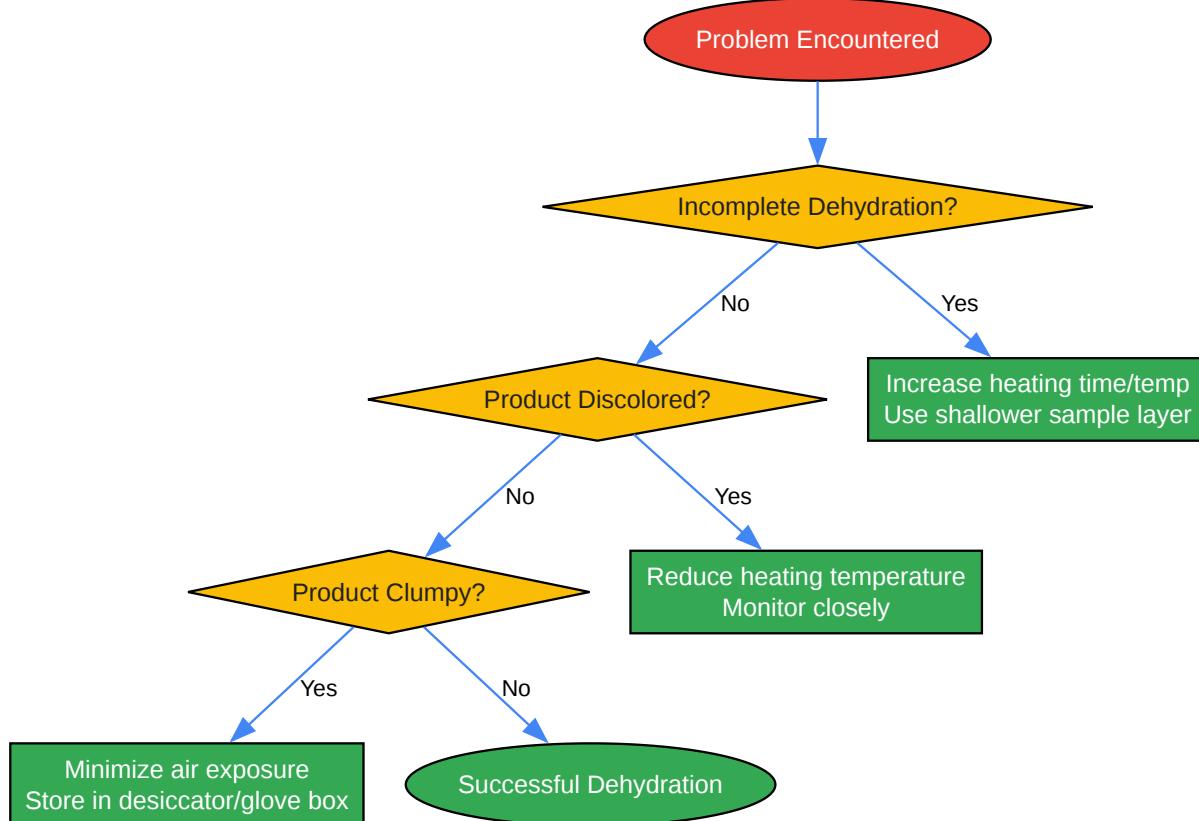
Materials:

- **Barium bromide** dihydrate ($\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$)

- Drying oven or furnace
- Porcelain or ceramic crucible
- Desiccator with a desiccant (e.g., anhydrous calcium chloride or silica gel)
- Spatula
- Tongs


Procedure:

- Pre-dry the crucible by heating it in the oven at the desired reaction temperature for 30 minutes to remove any adsorbed moisture.
- Allow the crucible to cool to room temperature in a desiccator.
- Weigh the empty, dry crucible.
- Add a known mass of **barium bromide** dihydrate to the crucible.
- Place the crucible containing the **barium bromide** dihydrate into a preheated oven or furnace set to 120 °C.
- Heat the sample for a minimum of 2-4 hours. The exact time may vary depending on the quantity of the starting material and the specific equipment used.
- After heating, carefully remove the crucible from the oven using tongs and immediately transfer it to a desiccator to cool.
- Once cooled to room temperature, weigh the crucible containing the anhydrous **barium bromide**.
- To ensure complete dehydration, repeat the heating, cooling, and weighing cycle until a constant mass is achieved.
- Store the resulting anhydrous **barium bromide** in a tightly sealed container in a desiccator.


Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Incomplete Dehydration (Product is not a fine, free-flowing powder)	1. Insufficient heating time. 2. Heating temperature was too low. 3. The sample layer was too thick, preventing uniform heat distribution.	1. Extend the heating time. 2. Ensure the oven is properly calibrated and set to at least 120 °C. 3. Use a shallower layer of the dihydrate salt in the crucible.
Product appears discolored (yellowish or brownish tint)	The heating temperature was too high, leading to partial decomposition of the barium bromide.	Reduce the heating temperature to the recommended 120 °C. If using a furnace with poor temperature control, monitor the sample closely.
The final mass of the product is higher than the theoretical mass of anhydrous BaBr ₂	1. Incomplete dehydration. 2. The anhydrous product absorbed moisture from the air before or during weighing.	1. Re-heat the sample until a constant mass is achieved. 2. Ensure rapid transfer of the crucible from the oven to the desiccator. Keep the desiccator lid sealed as much as possible. Weigh the sample promptly once it has cooled.
The anhydrous product quickly becomes clumpy after removal from the desiccator	The anhydrous barium bromide is highly hygroscopic and is absorbing atmospheric moisture.	Minimize the exposure of the anhydrous salt to the ambient atmosphere. Handle the material in a glove box with a dry atmosphere if possible. Store in a tightly sealed container within a desiccator.

Mandatory Visualizations

Experimental Workflow for Dehydration of BaBr₂·2H₂O[Click to download full resolution via product page](#)

Caption: Workflow for the dehydration of **barium bromide** dihydrate.

Troubleshooting Guide for BaBr₂ Dehydration[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium bromide - Wikiwand [wikiwand.com]
- 2. Barium_bromide [chemeurope.com]
- 3. byjus.com [byjus.com]
- 4. WebElements Periodic Table » Barium » barium dibromide dihydrate [webelements.com]

- 5. Page loading... [wap.guidechem.com]
- 6. BARIUM BROMIDE DIHYDRATE | 7791-28-8 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. scbt.com [scbt.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Support Center: Dehydration of Barium Bromide Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b227244#dehydration-of-barium-bromide-dihydrate-to-its-anhydrous-form\]](https://www.benchchem.com/product/b227244#dehydration-of-barium-bromide-dihydrate-to-its-anhydrous-form)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com